A Comprehensive Technical Guide to 1-Amino-3-benzyloxy-propan-2-ol: A Key Chiral Building Block in Pharmaceutical Development
A Comprehensive Technical Guide to 1-Amino-3-benzyloxy-propan-2-ol: A Key Chiral Building Block in Pharmaceutical Development
This in-depth technical guide provides a comprehensive overview of 1-amino-3-benzyloxy-propan-2-ol, a versatile chiral building block with significant applications in pharmaceutical research and development. This document will delve into its chemical identity, properties, synthesis, and, most importantly, its critical role in the creation of stereochemically defined active pharmaceutical ingredients (APIs).
Chemical Identity and Stereoisomerism: The Foundation of Chirality
1-Amino-3-benzyloxy-propan-2-ol is a propanolamine derivative characterized by an amino group, a hydroxyl group, and a benzyloxy ether moiety. The central carbon atom (C2) is a chiral center, giving rise to two enantiomers: (R)- and (S)-1-amino-3-benzyloxy-propan-2-ol. The specific stereochemistry of this molecule is paramount, as it directly influences the biological activity and safety profile of the final drug product.[1][2] The racemic mixture and its individual enantiomers are identified by distinct CAS numbers:
| Compound Name | CAS Number |
| 1-Amino-3-benzyloxy-propan-2-ol (Racemic) | 90503-15-4[3] |
| (2S)-1-Amino-3-(benzyloxy)propan-2-ol | 713100-30-2 |
| (R)-(+)-2-Amino-3-benzyloxy-1-propanol | 58577-87-0[4] |
| (S)-(-)-2-Amino-3-benzyloxy-1-propanol | 58577-88-1[5] |
The molecular formula for all forms is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol .[6][7]
Physicochemical and Spectroscopic Properties: A-Data-Driven Profile
A thorough understanding of the physicochemical properties of 1-amino-3-benzyloxy-propan-2-ol is essential for its effective use in synthesis and formulation.
Table of Physicochemical Properties:
| Property | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | (S)-1-Amino-3-(benzyloxy)propan-2-ol |
| Physical Form | Colorless to yellow liquid or low melting solid[7] | White to Yellow Solid |
| Melting Point | 34-37 °C (lit.) | Not specified |
| Boiling Point | 307 °C (lit.) | Not specified |
| Optical Activity | [α]20/D +4°, c = 1 in methylene chloride | Not specified |
| Storage Temperature | 2-8 °C, under inert atmosphere[8] | 2-8 °C |
Synthesis and Manufacturing: Crafting the Chiral Core
The synthesis of enantiomerically pure 1-amino-3-benzyloxy-propan-2-ol is a critical step in its application. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategies can be inferred from related literature. A common approach involves the use of chiral precursors and stereoselective reactions.
One potential synthetic route starts from the commercially available precursor, 3-benzyloxy-1-propanol.[9]
Illustrative Synthetic Workflow:
Caption: A generalized synthetic pathway for 1-Amino-3-benzyloxy-propan-2-ol.
A plausible, though not explicitly detailed, synthesis of the racemic mixture could involve the epoxidation of 3-benzyloxy-1-propene followed by ring-opening with ammonia or an ammonia equivalent. The resulting racemic amino alcohol can then be resolved into its constituent enantiomers through classical methods such as diastereomeric salt formation with a chiral acid or through enzymatic kinetic resolution.[10]
A Note on Enantioselective Synthesis: Modern synthetic chemistry often favors enantioselective methods to directly obtain the desired stereoisomer, thus avoiding the often inefficient resolution of a racemic mixture. Such methods could involve asymmetric epoxidation of an allylic alcohol precursor followed by nucleophilic attack with an amine.[11]
The Pivotal Role in Drug Development: Enabling Stereospecific Pharmaceuticals
The primary utility of chiral 1-amino-3-benzyloxy-propan-2-ol lies in its role as a key intermediate in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs).[2][12] Chirality is a fundamental aspect of drug action, as biological targets such as enzymes and receptors are themselves chiral.[13] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Synthesis of Beta-Amino Alcohols for Cardiovascular Drugs
(R)-(+)-2-Amino-3-benzyloxy-1-propanol is a crucial building block in the synthesis of beta-amino alcohols, a class of compounds known for their therapeutic applications in treating heart disease.[1][14] The precise stereochemistry imparted by this intermediate is essential for the desired interaction with adrenergic receptors.
A Cornerstone for Macrolide Antibiotics
This chiral amine is also instrumental in the synthesis of 15-membered macrolide antibiotics.[1] These antibiotics are vital for the treatment of various respiratory tract and other bacterial infections. The stereochemical integrity of the final macrolide structure, which is in part dictated by the starting chiral building block, is critical for its antibacterial efficacy.
Precursor to a Spectrum of Bioactive Molecules
The structural motif of 1-amino-3-alkoxy-propan-2-ol is found in a variety of pharmacologically active compounds. For instance, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke.[15] This highlights the versatility of the aminopropanol backbone in medicinal chemistry for generating novel therapeutic agents.
Safety, Handling, and Toxicology: A Scientist's Responsibility
As with any chemical reagent, proper handling and storage of 1-amino-3-benzyloxy-propan-2-ol are imperative for laboratory safety.
Safety and Hazard Information:
| Hazard Category | GHS Classification for (R)-enantiomer | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B[7] | P260, P280, P303+P361+P353, P363 |
| Serious Eye Damage/Irritation | Category 1[7] | P305+P351+P338[7] |
| Acute Toxicity (Oral) | Harmful if swallowed (for (S)-enantiomer) | P301+P312 |
| Specific Target Organ Toxicity | May cause respiratory irritation (for (S)-enantiomer) | P261, P304+P340 |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] For the (R)-enantiomer, which is corrosive, a face shield is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C. It should be stored under an inert atmosphere.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Conclusion: A Small Molecule with a Large Impact
1-Amino-3-benzyloxy-propan-2-ol, particularly in its enantiomerically pure forms, represents a quintessential example of a chiral building block that is indispensable in modern pharmaceutical development. Its unique combination of functional groups and, most importantly, its defined stereochemistry, allows for the synthesis of complex and highly specific drug molecules. From cardiovascular agents to life-saving antibiotics, the influence of this seemingly simple molecule is far-reaching. A profound understanding of its properties, synthesis, and safe handling is therefore crucial for any researcher or scientist working at the forefront of drug discovery and development.
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